5,5'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-phenyl-1H-tetrazole)
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Overview
Description
1-PHENYL-5-{[(4-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-PHENYL-5-{[(4-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE involves multiple steps. One common method includes the reaction of phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol. This intermediate is then reacted with a suitable benzyl halide to introduce the sulfanyl groups, followed by further functionalization to achieve the final product .
Chemical Reactions Analysis
1-PHENYL-5-{[(4-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of corrosion inhibitors and as a stabilizer in certain chemical processes
Mechanism of Action
The mechanism of action of 1-PHENYL-5-{[(4-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds include:
1-Phenyl-1H-tetrazole-5-thiol: This compound shares the tetrazole ring and has similar chemical properties.
5-Mercapto-1-phenyltetrazole: Another tetrazole derivative with a mercapto group, used in similar applications.
1-Phenyl-5-mercapto-1H-tetrazole: Known for its use as a corrosion inhibitor and in the synthesis of other tetrazole derivatives
1-PHENYL-5-{[(4-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE stands out due to its dual tetrazole rings and sulfanyl groups, which provide unique chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C22H18N8S2 |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
1-phenyl-5-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]phenyl]methylsulfanyl]tetrazole |
InChI |
InChI=1S/C22H18N8S2/c1-3-7-19(8-4-1)29-21(23-25-27-29)31-15-17-11-13-18(14-12-17)16-32-22-24-26-28-30(22)20-9-5-2-6-10-20/h1-14H,15-16H2 |
InChI Key |
JWYSTNHMKPYKPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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